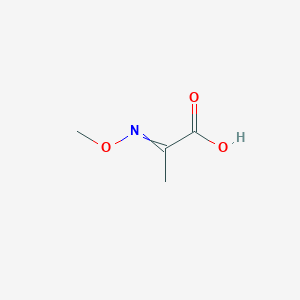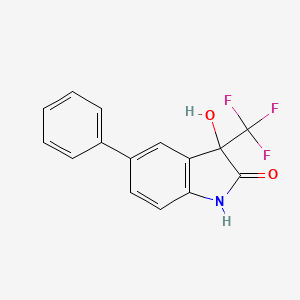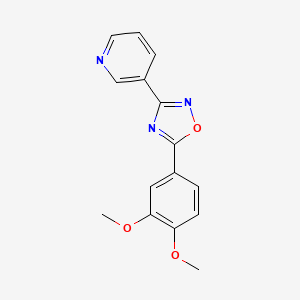![molecular formula C25H27N3O2 B15149429 Ethyl 1-[(3-cyano-1-methylindol-2-yl)methyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B15149429.png)
Ethyl 1-[(3-cyano-1-methylindol-2-yl)methyl]-4-phenylpiperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[(3-cyano-1-methylindol-2-yl)methyl]-4-phenylpiperidine-4-carboxylate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents . This compound features a unique structure that combines an indole moiety with a piperidine ring, making it a subject of interest in various scientific research fields.
Métodos De Preparación
The synthesis of Ethyl 1-[(3-cyano-1-methylindol-2-yl)methyl]-4-phenylpiperidine-4-carboxylate involves several steps. One common method includes the Fischer indole synthesis, which is a well-known procedure for constructing indole rings . The reaction typically involves the condensation of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.
Análisis De Reacciones Químicas
Ethyl 1-[(3-cyano-1-methylindol-2-yl)methyl]-4-phenylpiperidine-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the indole nitrogen.
Cyclization: The compound can participate in cyclization reactions to form various heterocyclic structures.
Aplicaciones Científicas De Investigación
Ethyl 1-[(3-cyano-1-methylindol-2-yl)methyl]-4-phenylpiperidine-4-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl 1-[(3-cyano-1-methylindol-2-yl)methyl]-4-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The cyano group and the piperidine ring contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
Ethyl 1-[(3-cyano-1-methylindol-2-yl)methyl]-4-phenylpiperidine-4-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Tryptophan: An essential amino acid that serves as a precursor for serotonin and melatonin.
The uniqueness of this compound lies in its combination of the indole moiety with a piperidine ring and a cyano group, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C25H27N3O2 |
|---|---|
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
ethyl 1-[(3-cyano-1-methylindol-2-yl)methyl]-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C25H27N3O2/c1-3-30-24(29)25(19-9-5-4-6-10-19)13-15-28(16-14-25)18-23-21(17-26)20-11-7-8-12-22(20)27(23)2/h4-12H,3,13-16,18H2,1-2H3 |
Clave InChI |
IBLYZNAARQFSHC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCN(CC1)CC2=C(C3=CC=CC=C3N2C)C#N)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-benzyl-5-[(2-chloroethyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15149355.png)

![ethyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-benzo[g]indole-3-carboxylate](/img/structure/B15149366.png)

![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B15149374.png)

![2-({[(4-Tert-butylphenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxamide](/img/structure/B15149389.png)

![2-(4-chlorophenyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B15149398.png)
![Ethyl 2-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)-4-(3,4-dimethoxyphenyl)-5-methylthiophene-3-carboxylate](/img/structure/B15149402.png)
![N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanimidamide](/img/structure/B15149405.png)
![2-iodo-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15149410.png)

![3-[(diphenylamino)methyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15149435.png)
